molecular formula C16H14BrN3O B5600989 6-bromo-N-(2-ethoxyphenyl)quinazolin-4-amine

6-bromo-N-(2-ethoxyphenyl)quinazolin-4-amine

Cat. No.: B5600989
M. Wt: 344.21 g/mol
InChI Key: VWLSZPJZTQLOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(2-ethoxyphenyl)quinazolin-4-amine is a useful research compound. Its molecular formula is C16H14BrN3O and its molecular weight is 344.21 g/mol. The purity is usually 95%.
The exact mass of the compound 6-bromo-N-(2-ethoxyphenyl)-4-quinazolinamine is 343.03202 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Irreversible Inhibitors of Tyrosine Kinases

6-bromo-N-(2-ethoxyphenyl)-4-quinazolinamine derivatives have been investigated as potential irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinases. These compounds are designed to covalently interact with the target enzymes, thereby inhibiting their activity. This interaction is facilitated by modifications at the C-6 position, enhancing the compounds' biological properties. Such inhibitors are crucial in the treatment of various cancers, as they can effectively block the signaling pathways that promote tumor growth and proliferation. One particular derivative demonstrated notable oral activity against human epidermoid carcinoma in animal models, highlighting its potential as an anticancer agent (Tsou et al., 2001).

Antifungal Bioactivity

Research has also focused on the antifungal potential of 6-bromo-N-(2-ethoxyphenyl)-4-quinazolinamine derivatives. A specific study evaluated the antifungal effects of a 6-bromo-4-ethoxyethylthio quinazoline compound against plant pathogenic fungi. The findings revealed that this compound exhibited high antifungal activities, with EC50 values indicating its effectiveness across a range of fungal species. The mechanism of action includes the inhibition of essential fungal growth factors, further underscoring the versatility of 6-bromo-N-(2-ethoxyphenyl)-4-quinazolinamine derivatives in developing new antifungal agents (Liu & Huang, 2011).

Hypolipidemic Activities

Additionally, quinazoline derivatives have been synthesized to explore their hypolipidemic activities. These compounds, when modified appropriately, can significantly lower triglyceride and total cholesterol levels in biological models. The structure-activity relationship studies indicate that the quinazoline and quinazolinone ring systems, especially with specific substitutions, are associated with these hypolipidemic effects. Such findings point to the potential of 6-bromo-N-(2-ethoxyphenyl)-4-quinazolinamine derivatives in treating hyperlipidemia and related cardiovascular diseases (Kurogi et al., 1996).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Quinazolinamines have been studied for their potential as pharmaceuticals, and their mechanisms of action can vary widely depending on their specific structures and the biological targets they interact with .

Properties

IUPAC Name

6-bromo-N-(2-ethoxyphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c1-2-21-15-6-4-3-5-14(15)20-16-12-9-11(17)7-8-13(12)18-10-19-16/h3-10H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLSZPJZTQLOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.